5-Bromo-2-(trifluoromethoxy)aniline
Overview
Description
The compound 5-Bromo-2-(trifluoromethoxy)aniline is a brominated and trifluoromethoxy-substituted aniline derivative. Anilines are fundamental structures in chemical synthesis, often serving as precursors to various pharmaceuticals, agrochemicals, and other functional materials due to their amine group, which is a versatile handle for further chemical transformations .
Synthesis Analysis
The synthesis of brominated anilines can be achieved through various methods. One approach involves the use of molecular bromine adsorbed on zeolite 5A for the selective monobromination of aniline derivatives, yielding monobromoanilines with high selectivity . Another method reported the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, from 4-trifluoromethoxy aniline using bromine and hydrogen peroxide as brominating agents . Additionally, a transition metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones has been described, showcasing the ability to synthesize anilines with challenging substitution patterns .
Molecular Structure Analysis
The molecular structure of brominated anilines can be characterized by various spectroscopic techniques. For instance, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline were investigated using FT-IR and FT-Raman spectroscopy, and the influence of the chlorine substituent on the vibrational wavenumbers was discussed . The molecular orbital calculations, including natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis, provide insights into the electron density distribution within the molecule .
Chemical Reactions Analysis
Brominated anilines can undergo a variety of chemical reactions. For example, Ru(bpy)3Cl2 has been used as a photocatalyst for the visible-light-induced fluoroalkylation of anilines, enabling the installation of amino and fluoroalkyl moieties and further transformation into various functional molecules . The radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence demonstrates the reactivity of brominated pyridines, which are structurally similar to brominated anilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated anilines are influenced by the presence of bromine and other substituents. The crystal structure of a bromo-aniline derivative was determined by single-crystal X-ray diffraction, revealing intermolecular π-π interactions within the crystal structure . The thermodynamic parameters and reactivity of these compounds can be studied through temperature-dependent correlation graphs and molecular electrostatic potential (MEP) surfaces .
Scientific Research Applications
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Chemical Synthesis
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Proteomics Research
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Chemical Synthesis
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Proteomics Research
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Inhibitor Synthesis
- Although not exactly the same compound, a similar compound “2-Bromo-5-(trifluoromethyl)aniline” has been used in the synthesis and biochemical evaluation of a series of inhibitors of the hepatitis C virus (HCV) NS3 protease . It’s possible that “5-Bromo-2-(trifluoromethoxy)aniline” could have similar applications.
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJWHUFRHXEUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381416 | |
Record name | 5-bromo-2-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trifluoromethoxy)aniline | |
CAS RN |
886762-08-9 | |
Record name | 5-bromo-2-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(trifluoromethoxyphenyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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